Butanedioic acid, nitro-, diethyl ester
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Overview
Description
Butanedioic acid, nitro-, diethyl ester is an organic compound with the molecular formula C8H13NO6 It is a derivative of butanedioic acid (succinic acid) where two of the hydrogen atoms are replaced by nitro and diethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butanedioic acid, nitro-, diethyl ester typically involves the nitration of diethyl succinate. The reaction is carried out by treating diethyl succinate with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions, including temperature and concentration of reagents, are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the nitration reaction efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid, nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a catalyst.
Reduction: The ester groups can be hydrolyzed to yield butanedioic acid and ethanol.
Substitution: The nitro group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Reduction: Acidic or basic hydrolysis using water and an acid or base.
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Butanedioic acid, amino-, diethyl ester.
Reduction: Butanedioic acid and ethanol.
Substitution: Compounds with substituted functional groups in place of the nitro group.
Scientific Research Applications
Butanedioic acid, nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems, including its role as a precursor to bioactive molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butanedioic acid, nitro-, diethyl ester involves its interaction with molecular targets and pathways in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release butanedioic acid, which can participate in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Diethyl succinate: A similar compound without the nitro group.
Diethyl malonate: Another ester derivative of a dicarboxylic acid.
Ethyl acetate: A simple ester with different chemical properties.
Properties
CAS No. |
70683-11-3 |
---|---|
Molecular Formula |
C8H13NO6 |
Molecular Weight |
219.19 g/mol |
IUPAC Name |
diethyl 2-nitrobutanedioate |
InChI |
InChI=1S/C8H13NO6/c1-3-14-7(10)5-6(9(12)13)8(11)15-4-2/h6H,3-5H2,1-2H3 |
InChI Key |
WFLCTSWOFYJBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)[N+](=O)[O-] |
Origin of Product |
United States |
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